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Compound of Interest

2-(2,4-Difluorophenyl)-1h-
Compound Name:
imidazole

Cat. No.: B3030263

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 2-(2,4-Difluorophenyl)-1H-imidazole. This analysis is crucial for its
unambiguous identification, purity assessment, and structural elucidation, which are
fundamental aspects of chemical research and drug development. This guide will detail the
theoretical underpinnings and practical applications of key spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy, in the characterization of this fluorinated imidazole derivative.

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a
widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding
affinity, and bioavailability. The 2-(2,4-Difluorophenyl)-1H-imidazole scaffold is, therefore, of
significant interest in the development of novel therapeutic agents. Accurate and detailed
spectroscopic data is the cornerstone of such research.

Molecular Structure and Spectroscopic Overview

2-(2,4-Difluorophenyl)-1H-imidazole possesses a molecular formula of CoHsF2N2 and a
molecular weight of 180.16 g/mol . The molecule consists of a central imidazole ring substituted
at the 2-position with a 2,4-difluorophenyl group. This structure gives rise to a unique
spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
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Molecular Structure of 2-(2,4-Difluorophenyl)-1H-imidazole

Caption: Chemical structure of 2-(2,4-Difluorophenyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed
information about the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons and
their chemical environments.

Experimental Protocol: A standard protocol for acquiring a *H NMR spectrum involves
dissolving 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de), containing a small amount of
tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).[1] The spectrum is then
recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.[2][3]

Data Interpretation: While specific experimental data for 2-(2,4-Difluorophenyl)-1H-imidazole
is not readily available in the searched literature, a predicted *H NMR spectrum can be inferred
based on the analysis of similar structures.[4][5][6]

Predicted Chemical o Coupling Constants
Proton _ Multiplicity

Shift (8, ppm) (J, H2)
Imidazole N-H 12.0-13.0 Broad Singlet
Imidazole C-H (2) 7.0-75 Singlet

) ortho, meta, para F-H
Phenyl H 7.0-85 Multiplet )
couplings

Causality Behind Experimental Choices:

o Deuterated Solvents: Used to avoid large solvent signals that would overwhelm the analyte
signals.
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o TMS: An inert, volatile compound with a single, sharp signal at a high-field position, making it
an excellent reference standard.[7]

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) provides information about the different carbon environments in a
molecule.

Experimental Protocol: For a 133C NMR spectrum, a higher concentration of the sample (20-50
mg) is typically required due to the low natural abundance of the 13C isotope.[3] The
experimental setup is similar to that of *H NMR, utilizing a deuterated solvent and TMS as a
reference.[8][9] Proton decoupling is commonly employed to simplify the spectrum by removing
C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single
peak.[10]

Data Interpretation: Based on known chemical shift ranges for similar aromatic and heterocyclic
compounds, the following table outlines the expected 3C NMR data for 2-(2,4-
Difluorophenyl)-1H-imidazole.[11][12][13]

Carbon Predicted Chemical Shift (8, ppm)
Imidazole C=N 145 - 155

Imidazole C-H 115-130

Phenyl C-F 155 - 165 (with C-F coupling)
Phenyl C-H 100 - 135 (with C-F coupling)
Phenyl C-C 120 - 140

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It provides information about the molecular weight and elemental composition of
a compound.

Experimental Protocol: A common ionization method for this type of molecule is Electron
lonization (EI), which involves bombarding the sample with a high-energy electron beam
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(typically 70 eV).[14][15][16] This causes the molecule to ionize and fragment. The resulting
ions are then separated by a mass analyzer and detected.[17][18]

Data Interpretation: The mass spectrum of 2-(2,4-Difluorophenyl)-1H-imidazole is expected
to show a molecular ion peak [M]* at an m/z corresponding to its molecular weight (180.16).
Additionally, characteristic fragmentation patterns arising from the cleavage of the imidazole
and difluorophenyl rings would be observed, aiding in structural confirmation.

Workflow for Mass Spectrometry Analysis

(Sample Inlroduction)—>(10nizalion (e.g., EIHOH AcceleralionHMass Analyzer (Deﬂeclion))—>(Deteclion)—>(Mass Spectrum (m/z vs. Intensily))

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional
groups present in a molecule.

Experimental Protocol: A common and convenient method for obtaining an IR spectrum of a
solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[19][20][21] A small
amount of the sample is placed directly on an ATR crystal (e.g., diamond), and the IR spectrum
is recorded.[2] A background spectrum of the empty ATR crystal is first collected and
automatically subtracted from the sample spectrum.[20]

Data Interpretation: The IR spectrum of 2-(2,4-Difluorophenyl)-1H-imidazole is expected to
exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
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Functional Group Expected Vibrational Frequency (cm~1)
N-H stretch (imidazole) 3100 - 3500 (broad)

C-H stretch (aromatic/imidazole) 3000 - 3100

C=N stretch (imidazole) 1600 - 1680

C=C stretch (aromatic) 1450 - 1600

C-F stretch 1100 - 1300

The presence of a broad band in the 3100-3500 cm~? region would be indicative of the N-H
bond in the imidazole ring, while strong absorptions in the 1100-1300 cm~?* range would
confirm the presence of the C-F bonds.[22]

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary
suite of tools for the comprehensive characterization of 2-(2,4-Difluorophenyl)-1H-imidazole.
While a complete, experimentally verified dataset for this specific molecule is not readily
available in the public domain, this guide provides a robust framework for its spectroscopic
analysis based on established principles and data from analogous structures. For researchers
and drug development professionals, a thorough understanding and application of these
techniques are indispensable for ensuring the identity, purity, and structural integrity of this and
other novel chemical entities.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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